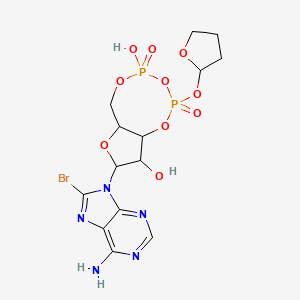
8-Bromo-cADP-Ribose (8-Br-cADPR)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-cADP-Ribose (8-Br-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a calcium mobilizing nucleotide. It is known for its ability to regulate calcium release from intracellular stores, particularly the endoplasmic and sarcoplasmic reticulum . This compound is widely used in scientific research to investigate intracellular signaling pathways and calcium dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-cADP-Ribose typically involves the bromination of cyclic ADP-ribose. The process begins with the preparation of cyclic ADP-ribose from NAD+ by using ADP-ribosyl cyclase or CD38 . The bromination reaction is then carried out under controlled conditions to introduce the bromine atom at the desired position on the molecule.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-cADP-Ribose are not extensively documented, the general approach involves large-scale synthesis using similar bromination techniques as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-cADP-Ribose undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cADP-Ribose with different functional groups.
Aplicaciones Científicas De Investigación
8-Bromo-cADP-Ribose is extensively used in scientific research, including:
Chemistry: Investigating the chemical properties and reactivity of cyclic ADP-ribose analogs.
Biology: Studying calcium signaling pathways and their role in cellular processes.
Medicine: Exploring potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Developing new materials and technologies based on calcium signaling modulation.
Mecanismo De Acción
8-Bromo-cADP-Ribose acts as an antagonist of cyclic ADP-ribose, blocking its ability to induce calcium release from intracellular stores . It binds to specific molecular targets, such as ryanodine receptors, and inhibits their activation by cyclic ADP-ribose . This modulation of calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclic ADP-Ribose (cADPR): The natural analog of 8-Bromo-cADP-Ribose, involved in calcium signaling.
8-Nitro-cADP-Ribose: Another synthetic analog with similar properties but different reactivity.
2’-Deoxy-cADP-Ribose: A modified analog lacking the 2’-hydroxyl group, affecting its interaction with calcium channels.
Uniqueness of 8-Bromo-cADP-Ribose
8-Bromo-cADP-Ribose is unique due to its bromine substitution, which enhances its stability and cell permeability compared to other analogs . This makes it a valuable tool for studying calcium signaling in various biological systems.
Propiedades
Fórmula molecular |
C14H18BrN5O10P2 |
|---|---|
Peso molecular |
558.17 g/mol |
Nombre IUPAC |
8-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2,4-dioxo-2-(oxolan-2-yloxy)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-9-ol |
InChI |
InChI=1S/C14H18BrN5O10P2/c15-14-19-8-11(16)17-5-18-12(8)20(14)13-9(21)10-6(27-13)4-26-31(22,23)30-32(24,29-10)28-7-2-1-3-25-7/h5-7,9-10,13,21H,1-4H2,(H,22,23)(H2,16,17,18) |
Clave InChI |
YGBRAIPMJQCNFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OP2(=O)OC3C(COP(=O)(O2)O)OC(C3O)N4C5=NC=NC(=C5N=C4Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)


![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)







